molecular formula C10H18O B14544414 3-Methylnona-2,6-dien-1-ol CAS No. 61890-76-4

3-Methylnona-2,6-dien-1-ol

Cat. No.: B14544414
CAS No.: 61890-76-4
M. Wt: 154.25 g/mol
InChI Key: RLPWNMSMTXWSAH-UHFFFAOYSA-N
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Description

3-Methylnona-2,6-dien-1-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is characterized by its unique structure, which includes a nonane backbone with double bonds at the 2nd and 6th positions and a methyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylnona-2,6-dien-1-ol can be achieved through various organic synthesis methods. One common approach involves the use of dienamine activation, where starting materials such as 3-methyl-8-oxonona-2,6-dienyl acetate undergo specific reactions to form the desired compound . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the target molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to maximize yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3-Methylnona-2,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: Formation of 3-methylnona-2,6-dienal.

    Reduction: Formation of 3-methylnonanol.

    Substitution: Formation of 3-methylnona-2,6-dienyl chloride.

Scientific Research Applications

3-Methylnona-2,6-dien-1-ol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylnona-2,6-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the double bonds and methyl group contribute to the compound’s reactivity and interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

    3,7-Dimethylocta-2,6-dien-1-ol (Geraniol): Similar structure with a different backbone length and methyl group positions.

    3-Methyl-2,6-octadien-1-ol (Nerol): Similar structure with variations in the position of double bonds and methyl groups.

Uniqueness: 3-Methylnona-2,6-dien-1-ol is unique due to its specific arrangement of double bonds, methyl group, and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

61890-76-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3-methylnona-2,6-dien-1-ol

InChI

InChI=1S/C10H18O/c1-3-4-5-6-7-10(2)8-9-11/h4-5,8,11H,3,6-7,9H2,1-2H3

InChI Key

RLPWNMSMTXWSAH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCC(=CCO)C

Origin of Product

United States

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